molecular formula C4H9NO3 B3048040 Methyl methoxy(methyl)carbamate CAS No. 153654-07-0

Methyl methoxy(methyl)carbamate

Cat. No.: B3048040
CAS No.: 153654-07-0
M. Wt: 119.12 g/mol
InChI Key: VFKBNRYIYZIRMD-UHFFFAOYSA-N
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Description

Methyl methoxy(methyl)carbamate is a carbamate derivative characterized by a carbamate functional group where the nitrogen atom is substituted with both a methyl and a methoxy group. Carbamates are widely studied due to their applications in pharmaceuticals, agrochemicals, and polymer chemistry. This compound’s structure—O-methyl N-methoxy-N-methylcarbamate—confers unique electronic and steric properties, influencing its reactivity, stability, and interactions in synthetic pathways .

Properties

IUPAC Name

methyl N-(methoxymethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-7-3-5-4(6)8-2/h3H2,1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKBNRYIYZIRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503935
Record name Methyl (methoxymethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153654-07-0
Record name Methyl (methoxymethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds


Key Observations :

  • Electron-Donating Groups : Methyl and methoxy substituents (e.g., in benzyl(2-hydroxyphenyl)carbamate derivatives) enhance enantioselectivity in asymmetric synthesis (77–88% yields, 95–99% ee) .
  • Aromatic vs. Aliphatic Substituents : Thiophene/furan analogs () exhibit distinct NMR shifts (e.g., δH 2.50–3.64 ppm for methoxy groups) due to electronic effects, whereas aliphatic carbamates (e.g., tert-butyl derivatives in ) show simpler splitting patterns .

Stability and Decomposition

  • Methyl (2,2-dimethoxyethyl)carbamate remains stable under standard storage but may decompose under extreme conditions (e.g., high heat, strong acids/bases) .
  • Ethyl carbamate decomposes at elevated temperatures, releasing carcinogenic byproducts like ethylamine .

Analytical and Physicochemical Properties

Table 1: Analytical Parameters of Selected Carbamates

Parameter Methyl Carbamate Ethyl Carbamate Methyl Thiophene-2-carbonylcarbamate
Linear Range (mg/L) 0.5–50.0 0.1–20.0 N/A
Detection Limit (μg/L) 11.1 3.33 N/A
¹H NMR δ (ppm) N/A N/A 2.50 (s, CH₃), 3.64 (s, OCH₃)
Recovery Rate (%) 82.2–91.2 82.4–95.2 N/A

Notes:

  • Methyl carbamate exhibits lower detection sensitivity compared to ethyl carbamate due to its higher polarity .
  • Thiophene/furan derivatives display distinct ¹H NMR signals for methoxy and methyl groups, aiding structural confirmation .

Toxicological and Regulatory Profiles

  • Fentanyl methyl carbamate : Schedule I compound in the U.S.; restricted to forensic/research use due to opioid-like activity .
  • Ethyl carbamate: Regulated in food products (e.g., wine) with a detection limit of 3.33 μg/L due to carcinogenic risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl Methoxy(methyl)carbamate, and how are its structural features validated?

  • Synthetic Routes : Common methods involve carbamate protection strategies, such as reacting amines with chloroformates or using tert-butyl carbamate intermediates under reflux conditions. For example, tert-butyl carbamate derivatives are synthesized via reactions with methoxy groups under acidic or basic conditions .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy and carbamate moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Hazard Classification : Classified under GHS as "Warning" (H302, H315, H319, H335), indicating toxicity if ingested, skin irritation, and respiratory sensitivity. Use PPE (gloves, goggles, lab coats) and work in a fume hood .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Follow institutional guidelines for waste disposal .

Q. How can researchers determine the physicochemical properties of this compound?

  • Solubility : Experimental methods include shake-flask techniques with HPLC quantification. Predicted log S values range from -1.92 (Ali) to -0.75 (SILICOS-IT), suggesting moderate solubility in polar solvents .
  • Log P : Use reversed-phase chromatography or computational tools like ChemAxon to estimate hydrophobicity, critical for bioavailability studies .

Q. What preliminary assays are used to assess toxicity and mutagenicity?

  • Ames Test : Negative results in Salmonella indicate low bacterial mutagenicity but require validation in eukaryotic models (e.g., Drosophila) due to potential metabolic differences .
  • In Vivo Studies : Rodent models (rats/mice) evaluate carcinogenicity, with species-specific outcomes necessitating dose-response meta-analyses .

Advanced Research Questions

Q. How should researchers resolve contradictions in mutagenicity data between bacterial and eukaryotic models?

  • Methodological Considerations :

  • Compare metabolic activation systems (e.g., S9 liver fractions) in bacterial vs. mammalian assays.
  • Conduct dose-response studies in Drosophila or human cell lines to assess DNA adduct formation .
    • Data Interpretation : Species-specific cytochrome P450 activity may explain discrepancies. Cross-validate with transcriptomic profiling .

Q. What strategies optimize demethylation or functionalization of the methoxy group?

  • Reaction Optimization :

ConditionReagentTemperatureYieldApplicationSource
Demethylation6M HClReflux90%Precursor for amides
OxidationKMnO₄/H₂SO₄0–25°C75–85%Ketone synthesis
  • Analytical Validation : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize side products .

Q. How can metabolic pathways of this compound be elucidated?

  • In Vitro Models : Use liver microsomes or hepatocytes to identify phase I metabolites (e.g., hydroxylation, demethylation).
  • LC-MS/MS : Quantify metabolites and correlate with toxicity endpoints. Compare metabolic stability across species .

Q. What structural analogs of this compound are under investigation, and how do they inform SAR?

  • Key Analogs :

CompoundStructural ModificationBioactivity Insight
tert-Butyl carbamate derivativesBulky tert-butyl groupEnhanced metabolic stability
Benzyl-protected carbamatesAromatic substitutionImproved receptor binding
  • SAR Strategies : Systematically vary substituents on the carbamate and methoxy groups to map steric and electronic effects on activity .

Methodological Recommendations

  • Experimental Design : Incorporate positive/negative controls in mutagenicity assays to account for metabolic activation variability .
  • Data Analysis : Use meta-analysis frameworks (e.g., COSMOS-E) to harmonize conflicting toxicity data across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl methoxy(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Methyl methoxy(methyl)carbamate

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